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Compound of Interest

Compound Name: Damnacanthol

Cat. No.: B12098895 Get Quote

Abstract Damnacanthal is a naturally occurring anthraquinone compound isolated from the

roots of Morinda citrifolia (Noni).[1] Traditionally used in herbal medicine, Damnacanthal has

emerged as a potent anti-cancer agent with demonstrated efficacy against a range of

malignancies, including breast, colorectal, liver, and leukemia cell lines.[2][3] Its mechanism of

action is multifaceted, targeting several critical signaling pathways to induce apoptosis, trigger

cell cycle arrest, and inhibit metastasis and angiogenesis. This technical guide provides an in-

depth analysis of the molecular pathways modulated by Damnacanthal, summarizes key

quantitative efficacy data, and details the experimental protocols used to elucidate its anti-

neoplastic functions. The document is intended for researchers, scientists, and drug

development professionals engaged in oncology research.

Core Anticancer Mechanisms of Damnacanthol
Damnacanthal exerts its anticancer effects through three primary mechanisms: the induction of

programmed cell death (apoptosis), the halting of the cell division cycle, and the inhibition of

processes essential for tumor spread and growth.

Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating malignant cells. Damnacanthal activates this

process through several distinct, cell-type-specific signaling cascades.

The p21/p53/Bax Pathway in Breast Cancer: In human breast cancer cells (MCF-7),

Damnacanthal enhances the expression of the p21 protein.[1] This sustained activation of
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p21 leads to the transcriptional upregulation of the tumor suppressor p53.[1] Activated p53

subsequently increases the expression of the pro-apoptotic protein Bax, which in turn

activates executioner caspases, such as caspase-7, culminating in apoptosis.[1]

The ERK/C/EBPβ/NAG-1 Pathway in Colorectal Cancer: In colorectal cancer cells (HCT-

116), Damnacanthal activates the Extracellular signal-Regulated Kinase (ERK) pathway.[4]

This leads to the enhanced expression of the transcription factor C/EBPβ, which directly

binds to the promoter of the Nonsteroidal anti-inflammatory activated gene-1 (NAG-1) and

activates its transcription.[4][5] The resulting increase in the pro-apoptotic NAG-1 protein

leads to elevated caspase-3/7 activity and apoptosis.[4]

The c-Met/Akt Pathway in Hepatocellular Carcinoma: Damnacanthal has been shown to

inhibit the phosphorylation of the c-Met receptor tyrosine kinase in Hep G2 hepatocellular

carcinoma cells.[6] This inhibition prevents the activation of the downstream pro-survival

protein Akt, a key regulator of cell survival and proliferation.[6][7] The suppression of the c-

Met/Akt signaling axis contributes to the induction of apoptosis, evidenced by a significant

increase in the sub-G1 cell population.[6]

Induction of Cell Cycle Arrest
By interfering with the cell cycle, Damnacanthal prevents cancer cells from proliferating

uncontrollably.

G1/G0 Phase Arrest: In MCF-7 breast cancer cells, treatment with Damnacanthal leads to a

significant accumulation of cells in the G1 phase of the cell cycle.[1] Similarly, in T-

lymphoblastic leukemia (CEM-SS) cells, it causes a cytostatic effect by inducing arrest at the

G0/G1 phase.[8][9] This arrest is correlated with a marked downregulation of cyclin D1, a key

protein required for progression through the G1 phase.[2][10]

Inhibition of Metastasis and Angiogenesis
Damnacanthal also targets the broader tumor microenvironment and the ability of cancer cells

to spread.

Anti-Metastatic Effects: The compound has been shown to inhibit the migration and invasive

potential of cancer cells.[4][6] One mechanism contributing to this is the inhibition of matrix
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metalloproteinase-2 (MMP-2) secretion, an enzyme crucial for the degradation of the

extracellular matrix during invasion.[7]

Anti-Angiogenic Effects: Damnacanthal is a potent multi-kinase inhibitor that targets several

kinases involved in angiogenesis, the formation of new blood vessels that supply tumors.[11]

Key targets include the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met,

and Focal Adhesion Kinase (FAK), making it a strong inhibitor of angiogenesis.[11][12]

Quantitative Efficacy Data
The cytotoxic and growth-inhibitory effects of Damnacanthal have been quantified across

numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values,

representing the concentration of a drug that is required for 50% inhibition in vitro, are

summarized below.

Cell Line Cancer Type IC50 Value Citation(s)

MCF-7
Breast

Adenocarcinoma
8.2 µg/mL [1]

3.80 ± 0.57 µM [13][14][15]

HCT-116 Colorectal Carcinoma 21.02 ± 2.21 µM (48h) [10]

0.74 ± 0.06 µM (72h) [16][17]

Hep G2
Hepatocellular

Carcinoma
4.2 ± 0.2 µM [6]

HL-60
Promyelocytic

Leukemia
21.1 ± 1.0 µM [6]

HT-1080 Fibrosarcoma 15.8 ± 1.4 µM [6]

K-562
Chronic Myelogenous

Leukemia
5.50 ± 1.26 µM [13][14][15]

CEM-SS
T-lymphoblastic

Leukemia
10 µg/mL [9]

p56lck Kinase Tyrosine Kinase
46 nM

(autophosphorylation)
[18]
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The effect of Damnacanthal on cell cycle progression is demonstrated by the shift in cell

population distribution.

Cell Cycle Phase Control (MCF-7)
Damnacanthal (8.2
µg/mL, 72h)

Citation(s)

G1 - ~80% [1]

S - ~5% [1]

G2 - ~8% [1]

Key Signaling Pathways Visualized
The following diagrams illustrate the core signaling pathways modulated by Damnacanthal.
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Damnacanthal-induced p21/p53 apoptotic pathway in breast cancer.[1]
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Damnacanthal-induced ERK/NAG-1 apoptotic pathway in colorectal cancer.[4]
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Inhibition of the pro-survival c-Met/Akt pathway by Damnacanthal.[6]

Experimental Methodologies
The mechanisms of Damnacanthal have been elucidated using a standard set of in vitro cell-

based assays.
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Downstream Assays

Cytotoxicity (MTT) Apoptosis (AO/PI, Annexin V) Cell Cycle (PI Staining) Protein Analysis (Western Blot) Migration (Wound Healing)

Seed Cancer Cells
in Culture Plates

Treat with Damnacanthal
(Dose-Response / Time-Course)

Incubate
(e.g., 24, 48, 72 hours)

Harvest Cells
(Trypsinization / Lysis)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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